molecular formula C17H18N2S B167412 2-(4'-Diethylaminophenyl)benzothiazole CAS No. 10205-57-9

2-(4'-Diethylaminophenyl)benzothiazole

Cat. No. B167412
CAS RN: 10205-57-9
M. Wt: 282.4 g/mol
InChI Key: ADRCREMWPUFGDU-UHFFFAOYSA-N
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Description

2-(4’-Diethylaminophenyl)benzothiazole is a chemical compound with the CAS Registry Number 10205-57-9 . It is a derivative of benzothiazole, a heterocyclic compound that plays a significant role in synthetic and medicinal chemistry .


Synthesis Analysis

A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity and possible mode of action . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .


Molecular Structure Analysis

The molecular structure of 2-(4’-Diethylaminophenyl)benzothiazole was determined using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data .


Chemical Reactions Analysis

The synthesis of benzothiazoles has been a significant area of research due to their potent and significant biological activities and great pharmaceutical value . The synthesis of 2-arylbenzothiazoles has been achieved through different synthetic pathways .


Physical And Chemical Properties Analysis

The emission characteristics of 2-(4’-Diethylaminophenyl)benzothiazole are very sensitive to the micro-environment . They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .

Scientific Research Applications

  • Antitumor Properties : A primary application of 2-(4'-Diethylaminophenyl)benzothiazole derivatives is in antitumor activities. Studies have demonstrated that these compounds possess potent and selective antitumor properties, particularly against breast cancer cell lines. The research indicates that modifications to the benzothiazole nucleus, like fluorine atom substitution, can enhance its antitumor efficacy (Bradshaw et al., 2002), (Bradshaw et al., 1998).

  • Mechanism of Action : The mechanism of action of these compounds involves their transformation by cytochrome P450 1A1 into active and inactive metabolites. This biotransformation is central to their antitumor activity, suggesting a novel mode of action compared to other antitumor agents (Bradshaw et al., 2002), (Leong et al., 2003).

  • Pharmaceutical Development : The development of these benzothiazole derivatives as pharmaceutical agents has been an area of focus. Prodrugs, like lysyl-amide and alanyl-amide derivatives, have been synthesized to improve water solubility and bioavailability for potential clinical use (Bradshaw & Westwell, 2004), (Hutchinson et al., 2002).

  • Unique Photophysical Properties : Apart from its antitumor applications, 2-(4'-Diethylaminophenyl)benzothiazole and its derivatives have been studied for their unique photophysical properties, particularly in relation to excited-state intramolecular proton transfer mechanisms, which are of interest in the field of photochemistry (Lenoble & Becker, 1990).

  • Antimicrobial Activity : Research has also explored the antimicrobial properties of benzothiazole derivatives, demonstrating broad-spectrum activity against various bacterial and fungal strains (Padalkar et al., 2014), (Padalkar et al., 2016).

Future Directions

Benzothiazole and its derivatives have a high degree of structural diversity and possess a range of pharmacological properties, making them vital for the investigation of novel therapeutics . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N,N-diethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2S/c1-3-19(4-2)14-11-9-13(10-12-14)17-18-15-7-5-6-8-16(15)20-17/h5-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRCREMWPUFGDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10144560
Record name 2-(4'-Diethylaminophenyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Diethylaminophenyl)benzothiazole

CAS RN

10205-57-9
Record name 4-(2-Benzothiazolyl)-N,N-diethylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10205-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4'-Diethylaminophenyl)benzothiazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC33011
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33011
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4'-Diethylaminophenyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10144560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PT Chou, ML Martinez - Photochemistry and photobiology, 1993 - Wiley Online Library
The photophysical properties of 2‐(2′‐hydroxy‐4′‐diethylaminophenyl) benzothiazole (HABT) have been investigated by steady‐state and time‐resolved spectroscopies. In n‐…
Number of citations: 2 onlinelibrary.wiley.com
PT Chou, ML Martinez, WC Cooper… - Applied …, 1994 - opg.optica.org
The photophysical properties and the first observation of UV laser generation of molecules based on 2-phenylbenzothiazole with electron-donating substituents at the 2' and 4' positions …
Number of citations: 50 opg.optica.org
C Lenoble, RS Becker - Photochemistry and photobiology, 1990 - Wiley Online Library
The photophysics and photochemistry of the 4′‐diethylamino derivative of both 2‐phenyl‐benzothiazole and 2‐(2′‐hydroxyphenyl)benzothiazole have been studied by nanosecond …
Number of citations: 6 onlinelibrary.wiley.com
LM Martinez - 1992 - search.proquest.com
The excited-state proton transfer reaction, along with electron transfer is one of the most fundamental chemical processes. The intramolecular version of a proton transfer cycle is …
Number of citations: 2 search.proquest.com

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